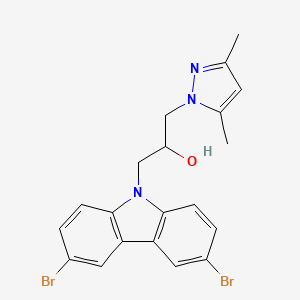

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, also known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs), which are essential for cell volume regulation and homeostasis.

科学研究应用

a. Drug Delivery Systems:: Graphene-based materials, including GNF-Pf-4299, can serve as drug carriers due to their large surface area, biocompatibility, and ability to encapsulate therapeutic agents. Researchers explore their use in targeted drug delivery, enhancing treatment efficacy while minimizing side effects .

b. Biosensors:: GNF-Pf-4299 can be incorporated into biosensors for detecting specific molecules or pathogens. Its high electrical conductivity and surface functionalization potential enable sensitive and rapid detection in diagnostic assays .

c. Imaging Systems:: Graphene derivatives, including GNF-Pf-4299, exhibit excellent optical properties. They can enhance contrast in imaging techniques such as fluorescence imaging, photoacoustic imaging, and magnetic resonance imaging (MRI) .

Advanced Composites:

GNF-Pf-4299, when used as a neat graphene nanofiber (GNF), shows promise in advanced composite materials. These applications include:

a. Electrospinning:: Neat GNFs can be electrospun into fibers, creating materials with exceptional mechanical strength, electrical conductivity, and thermal stability. These fibers find use in composites for aerospace, electronics, and structural components .

Catalysts:

Graphene-based materials have been explored as catalysts due to their high surface area and unique electronic properties. GNF-Pf-4299 could potentially play a role in catalytic reactions, such as hydrogen evolution or oxygen reduction .

Sensors:

GNF-Pf-4299’s electrical conductivity and surface reactivity make it suitable for sensor applications:

a. Gas Sensors:: Functionalized graphene derivatives can detect gases like NO₂, NH₃, and CO. GNF-Pf-4299 may contribute to sensitive gas sensors for environmental monitoring or safety applications.

b. Biosensors (Again):: Apart from diagnostics, GNF-Pf-4299 can be part of biosensors for real-time monitoring of biomolecules, proteins, or DNA .

Wearable Technology:

Graphene-based materials, including GNF-Pf-4299, are being explored for wearable electronics. Their flexibility, conductivity, and lightweight nature make them ideal for applications like flexible displays, sensors, and energy storage devices.

作用机制

Target of Action

GNF-Pf-4299 is a potent inhibitor of PAK4 , a serine/threonine protein kinase . PAK4 plays a crucial role in various cellular processes, including cell proliferation, survival, and motility .

Mode of Action

GNF-Pf-4299 interacts with PAK4, inhibiting its kinase activity . This inhibition disrupts the normal functioning of PAK4, leading to changes in the cellular processes it regulates .

Biochemical Pathways

The inhibition of PAK4 by GNF-Pf-4299 affects several biochemical pathways. One of the key pathways is the PAK4/c-Src/EGFR/cyclin D1 pathway . Inhibition of PAK4 leads to the downregulation of this pathway, which is crucial for cell proliferation and survival .

Result of Action

The inhibition of PAK4 by GNF-Pf-4299 leads to a decrease in cell proliferation, particularly in cancer cells . This can result in the induction of apoptosis, or programmed cell death, in these cells .

属性

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Br2N3O/c1-12-7-13(2)25(23-12)11-16(26)10-24-19-5-3-14(21)8-17(19)18-9-15(22)4-6-20(18)24/h3-9,16,26H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQECFFFFRVHGKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Br2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2787467.png)

![4-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2787470.png)

![5-((3,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2787471.png)